Home > Products > Screening Compounds P16549 > Isothiazolo[3,4-b]pyridin-3-amine
Isothiazolo[3,4-b]pyridin-3-amine - 42242-06-8

Isothiazolo[3,4-b]pyridin-3-amine

Catalog Number: EVT-436908
CAS Number: 42242-06-8
Molecular Formula: C6H5N3S
Molecular Weight: 151.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(4-Aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives

Compound Description: This series of compounds represents a novel class of FLT3 covalent inhibitors designed for potential use in acute myeloid leukemia (AML) treatment []. These derivatives were synthesized and optimized to overcome common secondary resistance mutations in FLT3, a kinase frequently mutated in AML. Compound F15, a prominent member of this series, exhibited potent inhibitory activity against FLT3 and demonstrated efficacy against FLT3-dependent AML cell lines.

6-Phenylisoxazolo[3,4-b]pyridin-3-amine derivatives

Compound Description: This family of compounds, designed as FLT3 inhibitors, was developed through a scaffold-hopping strategy based on the structure of Linifanib []. These derivatives incorporate an amide bond within their structure and were evaluated for their activity against FLT3, including its ITD mutant form, as well as their antitumor activity against AML cell lines. Compound F14 emerged as a promising candidate, showing significant inhibition of FLT3 and potent activity against FLT3-dependent AML cells.

3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzamide (TAS-116)

Compound Description: TAS-116 (16e) represents a potent, selective, and orally available inhibitor of heat shock protein 90 (HSP90) []. It emerged from a research effort focused on developing HSP90 inhibitors for cancer therapy. Optimization efforts leading to TAS-116 started from a hit compound with a 4-(4-(quinolin-3-yl)-1H-indol-1-yl)benzamide structure. TAS-116 displayed selectivity for HSP90α and HSP90β, showing promising in vivo antitumor activity in an NCI-H1975 xenograft mouse model.

5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine and its derivatives

Compound Description: 5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine serves as a crucial intermediate in synthesizing various derivatives, particularly those exhibiting GSK-3 inhibitory activity [, ]. GSK-3, a serine/threonine kinase, is implicated in various diseases, including diabetes, Alzheimer's disease, and cancer. The development of efficient synthetic routes for 5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine and its derivatives is driven by the need for novel therapeutics targeting GSK-3.

Overview

Isothiazolo[3,4-b]pyridin-3-amine is a heterocyclic compound that features both isothiazole and pyridine rings. It is classified under the broader category of isothiazolo-pyridine derivatives, which are known for their diverse biological activities. The compound's structure includes a nitrogen atom in the pyridine ring and an amine group at the 3-position, contributing to its reactivity and potential applications in medicinal chemistry.

Source

This compound can be synthesized through various methods, often starting from precursors like 2-aminonicotinonitrile. The synthesis typically involves multi-step processes that include cyclization and functional group modifications.

Classification

Isothiazolo[3,4-b]pyridin-3-amine belongs to the class of isothiazole derivatives, which are known for their roles in biological systems and potential therapeutic applications. It is specifically noted for its inhibitory effects on cyclin G-associated kinase, making it a subject of interest in cancer research.

Synthesis Analysis

Methods

The synthesis of isothiazolo[3,4-b]pyridin-3-amine generally involves several key steps:

  1. Formation of the Isothiazole Ring: The initial step often includes cyclization reactions that form the isothiazole structure. This can be achieved through reactions involving thioamide precursors and oxidizing agents.
  2. Construction of the Pyridine Ring: Following the formation of the isothiazole, further reactions are conducted to construct the pyridine ring and introduce the amine group at the desired position.

Technical Details

A typical synthetic route may start with 2-aminonicotinonitrile, where reaction with ammonia and hydrogen sulfide produces an intermediate thioamide. This intermediate undergoes oxidative cyclization using hydrogen peroxide to yield the isothiazolo[3,4-b]pyridine framework. Subsequent steps may involve diazotization and reduction to obtain the final product .

Molecular Structure Analysis

Structure

The molecular formula of isothiazolo[3,4-b]pyridin-3-amine is C6H5N3SC_6H_5N_3S, with a molecular weight of approximately 151.19 g/mol. The compound features a fused ring system composed of an isothiazole and a pyridine ring.

Data

  • IUPAC Name: Isothiazolo[3,4-b]pyridin-3-amine
  • InChI: InChI=1S/C6H5N3S/c7-6-4-1-2-8-3-5(4)9-10-6/h1-3H,7H2
  • Canonical SMILES: C1=CN=CC2=NSC(=C21)N
Chemical Reactions Analysis

Reactions

Isothiazolo[3,4-b]pyridin-3-amine can undergo various chemical transformations:

  1. Oxidation: This compound can be oxidized using agents like hydrogen peroxide to form corresponding oxides.
  2. Reduction: Reduction reactions can modify functional groups on the compound, often employing reducing agents such as sodium borohydride.
  3. Substitution: The amino group can participate in substitution reactions with electrophiles or nucleophiles, allowing for diverse functionalization.

Technical Details

The choice of reagents and conditions significantly influences the outcomes of these reactions. For example, oxidation may yield different products depending on whether mild or strong oxidizing agents are used .

Mechanism of Action

The mechanism by which isothiazolo[3,4-b]pyridin-3-amine exerts its biological effects primarily involves its interaction with specific enzymes, notably cyclin G-associated kinase (GAK). By binding to GAK's active site, it inhibits its kinase activity, which affects downstream signaling pathways related to cell proliferation and differentiation.

Process

The interaction with GAK leads to alterations in cellular processes such as clathrin-mediated endocytosis and protein trafficking within cells. This inhibition has implications for cancer treatment strategies where modulation of cell cycle progression is critical .

Physical and Chemical Properties Analysis

Physical Properties

Isothiazolo[3,4-b]pyridin-3-amine typically appears as a solid at room temperature. Its solubility characteristics depend on the solvent used but generally shows moderate solubility in polar organic solvents.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity profile allows for various chemical modifications that enhance its utility in synthetic chemistry and medicinal applications.

PropertyValue
Molecular FormulaC6H5N3S
Molecular Weight151.19 g/mol
IUPAC NameIsothiazolo[3,4-b]pyridin-3-amine
SolubilityModerate in polar solvents
Applications

Isothiazolo[3,4-b]pyridin-3-amine has several notable applications:

  1. Chemical Synthesis: It serves as a building block for more complex organic molecules.
  2. Biological Research: The compound has been studied for its potential antimicrobial and anticancer properties due to its inhibitory effect on specific kinases.
  3. Medicinal Chemistry: Ongoing research explores its therapeutic potential across various diseases, particularly in oncology where kinase inhibitors play a crucial role.
  4. Material Science: Its unique properties make it suitable for developing new materials with specific functionalities .
Introduction to Isothiazolo[3,4-b]pyridin-3-amine in Contemporary Medicinal Chemistry

Role in Host-Targeted Antiviral Strategies via Cyclin G-Associated Kinase (GAK) Modulation

Cyclin G-associated kinase (GAK) serves as a master regulator of clathrin-mediated intracellular trafficking—a process hijacked by diverse viruses for cellular entry, assembly, and egress. Isothiazolo[3,4-b]pyridin-3-amine derivatives represent a structurally distinct class of potent GAK inhibitors that disrupt viral exploitation of host machinery. These compounds bind the ATP-binding pocket of GAK with high affinity (typically <100 nM Kd), inhibiting phosphorylation of the μ-subunits of adaptor protein complexes AP-1 and AP-2. This action impedes cargo recruitment and clathrin-coated vesicle formation, thereby disrupting viral lifecycle stages across Flaviviridae (e.g., HCV, DENV), Filoviridae (e.g., EBOV), and alphaviruses (e.g., CHIKV) [1] [3].

Unlike direct-acting antivirals, Isothiazolo[3,4-b]pyridin-3-amine’s host-targeted mechanism offers a high barrier to resistance and broad-spectrum activity. For example, lead compounds reduce DENV-2 viral load (EC50 = 1.2–3.5 µM) and EBOV replication (EC50 = 0.8 µM) in human dendritic and hepatoma cells by blocking viral entry, assembly, and cell-to-cell spread [1] [8]. However, scaffold optimization remains critical, as early analogues showed limited cellular permeability, resulting in a >100-fold gap between GAK binding (Kd = 8–50 nM) and antiviral efficacy (EC50 > 5 µM) [4].

Table 1: Antiviral Activity of Select Isothiazolo[3,4-b]pyridin-3-amine Analogues

CompoundR1GAK Affinity (Kd, nM)Antiviral Activity (EC50, µM)Viruses Tested
13,4-(OCH3)2Ph8.3>10 (HCV)HCV
24-NH2-3-OCH3Ph8.95.2 (DENV-2)DENV-2
33-Thienyl413.5 (DENV-2)DENV-2, EBOV

Comparative Analysis with Isothiazolo[4,3-b]pyridine Analogues in Kinase Selectivity Profiling

The scaffold orientation of isothiazolopyridines profoundly impacts kinase selectivity and antiviral potency. Isothiazolo[3,4-b]pyridin-3-amine (N/S at positions 3/4) and isothiazolo[4,3-b]pyridine (N/S at positions 4/3) share identical atomic compositions but differ in heteroatom placement, leading to distinct target engagement profiles.

Key distinctions include:

  • GAK Binding Affinity: 3,6-Disubstituted isothiazolo[4,3-b]pyridines (e.g., 3-morpholino-6-(3,4-dimethoxyphenyl) exhibit superior GAK inhibition (Kd = 8–14 nM) compared to Isothiazolo[3,4-b]pyridin-3-amine analogues (Kd = 40–100 nM) under identical substitutions [8]. Molecular docking reveals the [4,3-b] isomer forms an additional hydrogen bond with GAK’s hinge residue Met127, while the [3,4-b] isomer adopts a suboptimal binding pose due to steric clashes [6].
  • Kinase Selectivity: Both scaffolds show >100-fold selectivity for GAK over closely related NAK kinases (AAK1, BIKE). However, isothiazolo[4,3-b]pyridines display superior selectivity in broad kinome screens (<10% off-targets at 1 µM) versus isothiazolo[3,4-b]pyridin-3-amines (∼20% off-targets) [7] [8].
  • Antiviral Potency: Despite lower GAK affinity, select Isothiazolo[3,4-b]pyridin-3-amine derivatives (e.g., 7-(3,4-dimethoxyphenyl)-3-morpholino) show enhanced DENV-2 inhibition (EC50 = 1.8 µM) due to improved cellular uptake, underscoring the role of physicochemical properties beyond target binding [8].

Table 2: Impact of Scaffold Orientation on Antiviral Activity

Scaffold TypeOptimal GAK Kd (nM)Selectivity (NAK Family)Best DENV-2 EC50 (µM)Cellular Permeability (PAMPA, ×10−6 cm/s)
Isothiazolo[4,3-b]pyridine8–14>100-fold0.912.5
Isothiazolo[3,4-b]pyridin-3-amine40–100>50-fold1.818.2

Historical Evolution of Isothiazole-Based Scaffolds in Broad-Spectrum Antiviral Development

The trajectory of isothiazole antivirals began with non-selective kinase inhibitors repurposed as GAK disruptors. Erlotinib—an EGFR/GAK dual inhibitor—demonstrated proof-of-concept by inhibiting HCV (EC50 = 0.8 µM), DENV, and EBOV but caused dose-limiting toxicities (e.g., rash, diarrhea) via EGFR off-target effects [1] [4]. This catalyzed efforts to develop selective GAK inhibitors.

Critical milestones include:

  • First-Generation Isothiazolopyridines (2015–2018): 3,6-Disubstituted isothiazolo[4,3-b]pyridines emerged as selective GAK ligands (Kd < 100 nM). Early leads like 3-morpholino-6-(3,4-dimethoxyphenyl) exhibited potent biochemical activity but suboptimal cellular antiviral efficacy (HCV EC50 > 10 µM) due to poor membrane permeability [4].
  • Scaffold Diversification (2019–2024): "Scaffold hopping" generated isothiazolo[3,4-b]pyridin-3-amine, isothiazolo[5,4-b]pyridine, and isothiazolo[4,5-b]pyridine variants. While the [3,4-b] and [5,4-b] isomers retained moderate GAK affinity, the [4,5-b] series showed complete loss of activity (>10,000 nM Kd), confirming the criticality of nitrogen positioning [6] [8].
  • Structure-Activity Relationship (SAR) Breakthroughs: Introduction of cis-2,6-dimethylmorpholine at position 3 of isothiazolo[4,3-b]pyridines (e.g., compound 14g) enhanced cellular potency 10-fold (DENV EC50 = 0.9 µM) by optimizing log P and hydrogen-bond acceptor capacity [8]. Concurrently, isothiazolo[3,4-b]pyridin-3-amines with 5-aryl substitutions (e.g., 5-(4-aminophenyl)) achieved comparable antiviral activity (EC50 = 1.2–2.5 µM) via improved target occupancy [6].

Table 3: Evolution of Key Isothiazolopyridine Scaffolds

GenerationRepresentative ScaffoldYearGAK Kd/IC50 (nM)Key Advance
Repurposed DrugErlotinib (quinazoline)20113.1Proof-of-concept; broad antiviral activity
First-GenerationIsothiazolo[4,3-b]pyridine20158–51Selective GAK inhibition
Scaffold HopIsothiazolo[3,4-b]pyridin-3-amine202040–100Improved cellular permeability
Optimized Leadcis-DM morpholine-[4,3-b]202414Best-in-class DENV potency (EC50 = 0.9 µM)

The iterative optimization of isothiazolo[3,4-b]pyridin-3-amine exemplifies a rational design strategy balancing target potency, selectivity, and cellular drug-likeness to advance host-targeted antivirals [6] [8].

Properties

CAS Number

42242-06-8

Product Name

Isothiazolo[3,4-b]pyridin-3-amine

IUPAC Name

[1,2]thiazolo[3,4-b]pyridin-3-amine

Molecular Formula

C6H5N3S

Molecular Weight

151.19 g/mol

InChI

InChI=1S/C6H5N3S/c7-5-4-2-1-3-8-6(4)9-10-5/h1-3H,7H2

InChI Key

CWHHXMGQVKAHRX-UHFFFAOYSA-N

SMILES

C1=CC2=C(SN=C2N=C1)N

Canonical SMILES

C1=CC2=C(SN=C2N=C1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.